2-(Benzo[b]thiophen-2-yl)acetic acid
Overview
Description
2-(Benzo[b]thiophen-2-yl)acetic acid is a compound with the chemical formula C10H8O2S . It is a member of thiophenes and a monocarboxylic acid, functionally related to acetic acid .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a significant synthetic method to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
The compound has been used in the synthesis of new mPGES-1 (Microsomal prostaglandin E synthase-1) inhibitors . The hit discovery strategy was based on the virtual screening of commercially available fragments featuring aryl halide moieties, which represent the basic partners for the Suzuki-Miyaura reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.23 and a density of 1.368±0.06 g/cm3 (Predicted). It has a melting point of 109 °C and a predicted boiling point of 378.7±17.0 °C .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
“2-(Benzo[b]thiophen-2-yl)acetic acid” is used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating complex organic compounds, including pharmaceuticals and polymers.
These applications demonstrate the versatility and importance of “2-(Benzo[b]thiophen-2-yl)acetic acid” in scientific research across various fields .
Mechanism of Action
Target of Action
It is known that the compound is aCYP1A2 inhibitor , which suggests that it may interact with the cytochrome P450 family of enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Pharmacokinetics
The pharmacokinetic properties of 2-(Benzo[b]thiophen-2-yl)acetic acid include high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity, as indicated by various Log Po/w values, suggests it has good membrane permeability . These properties may impact the compound’s bioavailability.
Safety and Hazards
While specific safety and hazards information for 2-(Benzo[b]thiophen-2-yl)acetic acid is not available, it is generally advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The compound has been identified as a suitable chemical platform to develop tighter mPGES-1 inhibitors . The most promising compound induced the cycle arrest in the G0/G1 phase at 24 h of exposure, suggesting an apoptosis/necrosis effect . This suggests potential future directions in both cancer therapy and inflammation therapy .
properties
IUPAC Name |
2-(1-benzothiophen-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAWNQLNUJBOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509336 | |
Record name | (1-Benzothiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[b]thiophen-2-yl)acetic acid | |
CAS RN |
75894-07-4 | |
Record name | (1-Benzothiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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